1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-proline
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Overview
Description
1-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-proline is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-2-one core structure is a common motif in many natural products and synthetic drugs, making this compound of significant interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-proline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-proline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the chromen-2-one ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-proline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-proline can be compared with other chromen-2-one derivatives:
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2R)-1-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H23NO6/c1-11-13-6-8-16(26-3)12(2)18(13)27-20(25)14(11)7-9-17(22)21-10-4-5-15(21)19(23)24/h6,8,15H,4-5,7,9-10H2,1-3H3,(H,23,24)/t15-/m1/s1 |
InChI Key |
DLMATRNKFRTDDR-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N3CCC[C@@H]3C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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